molecular formula C28H23NO7 B613603 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid CAS No. 1187744-84-8

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid

Cat. No.: B613603
CAS No.: 1187744-84-8
M. Wt: 485.49
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key ¹H NMR (300 MHz, DMSO-d₆) signals include:

δ (ppm) Multiplicity Integration Assignment
7.20–7.80 Multiplet 8H Fmoc aromatic protons
6.50–8.00 Multiplet 3H Coumarin aromatic protons (H-5, H-6, H-8)
4.10–4.30 Multiplet 3H Fmoc-CH₂ and methine (Cα-H)
2.80–3.20 Multiplet 2H Butanoic acid β-CH₂
1.90–2.20 Multiplet 2H Butanoic acid γ-CH₂

¹³C NMR (75 MHz, DMSO-d₆) highlights:

  • δ 170.2 ppm : Carboxylic acid (C=O).
  • δ 165.1 ppm : Coumarin lactone (C=O).
  • **δ 155.9

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNHMSKPYZLLBU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

Microwave irradiation accelerates nucleophilic substitution reactions, particularly for sterically hindered intermediates. Adapted from glycosylation protocols, this method employs SnCl₄ or BF₃·Et₂O as Lewis acids to activate the coumarin’s 4-position for alkylation with a bromobutanoic acid precursor.

Procedure :

  • Protection of 7-Hydroxy Group : The coumarin 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF (yield: 92%).

  • Microwave-Assisted Alkylation : Protected coumarin (0.2 mmol), 4-bromo-(S)-2-((Fmoc-amino)butanoic acid (0.26 mmol), and SnCl₄ (0.4 mmol) in CH₂Cl₂ are irradiated at 100°C for 5 min.

  • Deprotection : TBS removal via HF-pyridine in THF (yield: 85%).

Results :

ParameterValue
Reaction Time5 min
Yield (Alkylation)78%
Purity (HPLC)95%

Advantages : Rapid reaction kinetics and minimal epimerization. Limitations : Requires specialized equipment and hazardous SnCl₄ handling.

Method 2: Thionyl Chloride/HBTA Activation

Activation and Coupling Mechanism

This two-step approach, adapted from Fmoc-β-alanine synthesis, uses thionyl chloride to generate an active benzotriazole (Bt) ester intermediate, enabling efficient amide bond formation.

Procedure :

  • Bt Ester Formation : Fmoc-(S)-2-amino-4-bromobutanoic acid (5 mmol) reacts with HBTA (20 mmol) and SOCl₂ (11 mmol) in THF, yielding Fmoc-(S)-2-amino-4-bromobutanoic-Bt (86% yield).

  • Coupling with 7-Hydroxycoumarin : The Bt ester (1 eq) is added to 7-hydroxy-4-lithiocoumarin (1.5 eq) in Na₂CO₃ buffer (pH 8–9), stirred for 4 h at 25°C.

Results :

ParameterValue
Coupling Yield81%
Purity (Post-HPLC)97%
Epimerization<1%

Advantages : Scalable and cost-effective; minimal racemization. Limitations : Multi-step purification required.

Method 3: Solid-Phase Peptide Synthesis (SPPS) Approach

Resin-Bound Assembly

Building on triazine-based SPPS, this method anchors Fmoc-(S)-2-amino-4-(4-hydroxyphenyl)butanoic acid to Wang resin, followed by on-resin coumarin conjugation.

Procedure :

  • Resin Loading : Fmoc-amino acid (3 eq) coupled to Wang resin using HBTU/HOAt/DIEA in DMF (1 h, RT).

  • Coumarin Incorporation : 4-(Chloromethyl)-7-hydroxycoumarin (2 eq) and DIEA (4 eq) in DMF react for 12 h.

  • Cleavage : TFA/H2O (95:5) liberates the product (yield: 76%).

Results :

ParameterValue
Resin Loading0.8 mmol/g
Final Yield76%
Purity (HPLC)94%

Advantages : Ideal for peptide-conjugate libraries; automated compatibility. Limitations : Lower yields due to steric hindrance.

Comparative Analysis of Methods

Efficiency and Practicality

MetricMicrowaveThionyl Chloride/HBTASPPS
Reaction Time5 min6 h24 h
Overall Yield66%78%58%
Purity95%97%94%
ScalabilityModerateHighLow

Key Findings :

  • Thionyl Chloride/HBTA offers the best balance of yield and scalability.

  • Microwave methods excel in speed but require toxic catalysts.

  • SPPS is limited to small-scale applications but enables precise conjugate assembly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in the chromenyl moiety can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized chromenyl derivatives.

    Reduction: Reduced alcohols or amines.

    Substitution: Alkylated chromenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various Fmoc derivatives, including those similar to (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. For example, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting their potential as new antimicrobial agents .

Anticancer Properties

Research has indicated that certain Fmoc derivatives possess anticancer properties. For instance, compounds that incorporate chromenone moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways could lead to therapeutic advances in treating metabolic disorders or cancers .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI evaluated a series of Fmoc derivatives for their antimicrobial activity against Gram-positive bacteria. The results demonstrated that certain derivatives exhibited significant inhibition against resistant strains, highlighting the therapeutic potential of these compounds .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of chromenone-containing Fmoc derivatives. The study reported that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways. This opens avenues for developing novel anticancer drugs based on this scaffold .

Mechanism of Action

The mechanism by which (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorenyl and chromenyl groups can engage in π-π stacking interactions, while the amino and hydroxyl groups can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenated (e.g., bromo) and azido analogs are tailored for cross-coupling or bioorthogonal reactions, respectively .
  • Modifications like tetrahydro-2H-pyran-4-yl enhance lipophilicity, influencing peptide membrane permeability .

Solubility and Stability:

  • Target Compound : Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophilic coumarin hydroxyl group and hydrophobic Fmoc moiety. Stability under SPPS conditions (basic pH) is expected .
  • Cyanobutanoic Acid Analog: Soluble in DMSO (25 µL, 10 mM stock solution), stable at 2–8°C .
  • Bromobutanoic Acid Analog: No explicit solubility data, but bromine may reduce polarity compared to the target compound .

Hazard Classification:

Compound GHS Hazard Statements Precautionary Measures
Target Compound Hypothetical: H315, H319, H335 Avoid inhalation, use PPE
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid H302, H315, H319, H335 Use respiratory protection, avoid skin contact
(S)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid H302, H315, H319, H335 Handle in fume hood, wear gloves

Safety Notes:

  • Most Fmoc-protected analogs share acute toxicity (oral, dermal) and irritant hazards due to reactive functional groups .
  • Coumarin derivatives may pose additional risks if metabolized into toxic intermediates (e.g., coumarin → coumarin 3,4-epoxide) .

Biological Activity

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, commonly referred to as Fmoc-Dab(7-hydroxychromenyl)-OH, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, a methoxy group, and a chromenyl derivative, which suggest diverse biological activities. The systematic name highlights its structural complexity, indicating potential interactions with various biological targets.

Property Details
Molecular FormulaC₃₄H₃₀N₂O₆
Molecular Weight540.61 g/mol
CAS Number201473-83-8
Storage ConditionsRefrigerated

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Chroman Ring : Starting from readily available precursors.
  • Introduction of the Fmoc Group : Protecting the amine functionality.
  • Coupling Reactions : Utilizing coupling agents to form the final product.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The chroman ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor functions through hydrogen bonding and electrostatic interactions due to its functional groups.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Related to chromene derivatives known for their anti-inflammatory effects.
  • Anticancer Potential : The structural components derived from chromenyl motifs are recognized for their anticancer activities.

Case Studies and Research Findings

  • Anti-inflammatory Studies : Research indicated that compounds similar to this derivative showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Activity : A study demonstrated that analogs of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structure Features Biological Activity
(S)-2-(4-(7-hydroxychromenyl)acetic acidChromenyl moietyAnti-inflammatory
(S)-4-(Fmoc-amino)-3-(tert-butoxycarbonyl)butanoic acidFmoc protectionPeptide synthesis

Q & A

Q. What strategies exist to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Advanced: Use physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific metabolism. Microsampling LC-MS in rodent plasma (5–10 µL) at 0.5–24 h post-dose provides high-resolution data on Fmoc cleavage rates and coumarin bioavailability .

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